molecular formula C7H10N2O B13324871 (1S)-2-amino-1-(pyridin-2-yl)ethan-1-ol

(1S)-2-amino-1-(pyridin-2-yl)ethan-1-ol

Cat. No.: B13324871
M. Wt: 138.17 g/mol
InChI Key: FLYWNSMGGSBXLK-ZETCQYMHSA-N
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Description

(1S)-2-amino-1-(pyridin-2-yl)ethan-1-ol is an organic compound that features a pyridine ring attached to an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-amino-1-(pyridin-2-yl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine and an appropriate amino alcohol precursor.

    Reaction Conditions: The reaction may involve reductive amination or other suitable methods to introduce the amino group.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-amino-1-(pyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can modify the pyridine ring or the amino group.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxide derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as acting as a ligand for certain receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-2-amino-1-(pyridin-2-yl)ethan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-aminoethanol: A simpler analog without the pyridine ring.

    Pyridoxine (Vitamin B6): Contains a pyridine ring with different functional groups.

    Nicotinamide: Another pyridine derivative with distinct biological activity.

Uniqueness

(1S)-2-amino-1-(pyridin-2-yl)ethan-1-ol is unique due to its specific combination of a pyridine ring and an ethanolamine moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

(1S)-2-amino-1-pyridin-2-ylethanol

InChI

InChI=1S/C7H10N2O/c8-5-7(10)6-3-1-2-4-9-6/h1-4,7,10H,5,8H2/t7-/m0/s1

InChI Key

FLYWNSMGGSBXLK-ZETCQYMHSA-N

Isomeric SMILES

C1=CC=NC(=C1)[C@H](CN)O

Canonical SMILES

C1=CC=NC(=C1)C(CN)O

Origin of Product

United States

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